molecular formula C8H11NS B1350940 2-Thiophen-3-ylpyrrolidine CAS No. 298690-85-4

2-Thiophen-3-ylpyrrolidine

Cat. No.: B1350940
CAS No.: 298690-85-4
M. Wt: 153.25 g/mol
InChI Key: XXZBVULUYZUNDS-UHFFFAOYSA-N
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Description

2-Thiophen-3-ylpyrrolidine is a useful research compound. Its molecular formula is C8H11NS and its molecular weight is 153.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Thiophene derivatives have been explored for their potential antibacterial and antifungal properties. A study by Nanjundaswamy et al. (2022) synthesized thiophene-based chalcone derivatives and assessed their antibacterial activity using in-silico studies, revealing notable antibacterial properties. Another research by Patel and Patel (2017) focused on 4-thiazolidinones and 2-azetidinones derivatives from chalcone, which showed significant antimicrobial activity against bacterial and fungal strains, emphasizing the potential of thiophene derivatives in developing new antimicrobial agents (Nanjundaswamy et al., 2022); (Patel & Patel, 2017).

Anticancer Properties

Research has also indicated the potential of thiophene derivatives in cancer treatment. A study conducted by Shams et al. (2010) synthesized various heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and found that most of these compounds exhibited high inhibitory effects on human cancer cell lines. Similarly, Zhang et al. (2019) designed 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents, which showed promising results against various cancer cell lines (Shams et al., 2010); (Zhang et al., 2019).

Solar Energy Applications

The application of thiophene derivatives in solar energy, particularly in dye-sensitized solar cells, is another area of interest. Qin et al. (2007) investigated organic dyes with thiophene units for nanocrystalline TiO2 solar cells, demonstrating the effectiveness of these compounds in solar-to-electrical energy conversion (Qin et al., 2007).

Electrochromic Devices

Thiophene derivatives are also being explored in the development of electrochromic devices. Variş et al. (2006) synthesized a new soluble conducting polymer using thiophene derivatives and demonstrated its suitability for electrochromic devices. This research highlights the potential of thiophene compounds in creating materials with unique optical properties (Variş et al., 2006).

Antioxidant Activity

The antioxidant properties of thiophene derivatives have been investigated as well. Aziz et al. (2021) designed thiophene-derivatized indole derivatives to investigate their potential as antioxidants. They found that these compounds showed significant antioxidant activity, suggesting their utility in medicinal chemistry (Aziz et al., 2021).

Biochemical Analysis

Biochemical Properties

2-Thiophen-3-ylpyrrolidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the modulation of their activity, affecting the metabolic pathways they are involved in. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For instance, this compound has been found to affect the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity . This binding can lead to changes in the enzyme’s conformation and function. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is key to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can modulate specific biochemical pathways without causing toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and reduction reactions that metabolize the compound, leading to the formation of various metabolites . The interaction with cofactors such as NADPH is essential for these metabolic processes . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its biological activity and therapeutic potential . For example, its distribution in the liver and kidneys is critical for its metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular energy metabolism . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical effects .

Properties

IUPAC Name

2-thiophen-3-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-8(9-4-1)7-3-5-10-6-7/h3,5-6,8-9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZBVULUYZUNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398407
Record name 2-thiophen-3-ylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298690-85-4
Record name 2-(3-Thienyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298690-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-thiophen-3-ylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-3-yl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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